2-Methyl-4-heptanone
Overview
Description
2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is part of the ketone family, characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups.
Mechanism of Action
- The primary targets of 2-Methyl-4-heptanone are not well-documented in the literature. However, it is an organic compound with the molecular formula C₈H₁₆O .
- Absorption : this compound is stable at room temperature and pressure . It does not readily decompose.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-Methyl-4-heptanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the oxidation of this compound, resulting in the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound has been observed to interact with certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can impact gene expression and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in detoxification processes, highlighting its role in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit the activity of certain enzymes involved in lipid metabolism, leading to alterations in cellular lipid profiles. Additionally, it can bind to transcription factors, influencing gene expression patterns and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical transformations, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular processes, including oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, this compound has been associated with adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of reactive metabolites and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and subsequent metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates, which are more water-soluble and can be excreted from the body. The involvement of this compound in these metabolic pathways highlights its role in detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific binding proteins. The compound’s distribution is influenced by its interactions with cellular transporters, which can facilitate its uptake and accumulation in specific tissues. These interactions play a crucial role in determining the localization and concentration of this compound within the body .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-heptanone can be synthesized through the oxidation of 2-methyl-4-heptanol. This process involves adding 2.00 grams (0.015 moles) of the alcohol dropwise to a sodium dichromate and dilute sulfuric acid solution. The solution contains 3.2 grams (0.01 moles) of sodium dichromate, 2 milliliters of concentrated sulfuric acid, and 20 milliliters of water. The mixture is stirred at room temperature for 1.5 hours, followed by workup with ether and washing the etheral solution with 1 N aqueous sodium hydroxide, yielding the ketone in 86% yield .
Industrial Production Methods: Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced back to 2-methyl-4-heptanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2-Methyl-4-heptanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-heptanone has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role as a pheromone in certain insect species.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparison with Similar Compounds
2-Heptanone: Another ketone with a similar structure but different functional properties.
4-Heptanone: Similar in structure but lacks the methyl group at the second position.
2-Methyl-3-heptanone: Differing in the position of the carbonyl group.
Uniqueness: 2-Methyl-4-heptanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its role as a pheromone in insects and its applications in various industries highlight its versatility and importance .
Properties
IUPAC Name |
2-methylheptan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJXOYALOGLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060816 | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
155 °C | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
626-33-5 | |
Record name | 2-Methyl-4-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-HEPTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS3PVK5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-4-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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